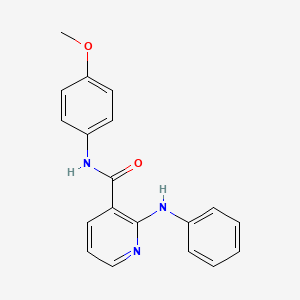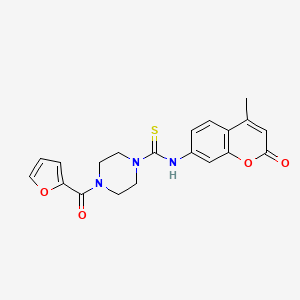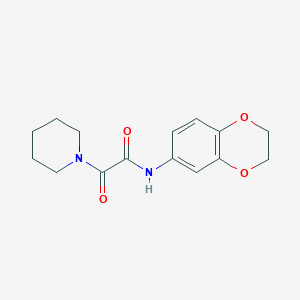
2-anilino-N-(4-methoxyphenyl)nicotinamide
Descripción general
Descripción
2-anilino-N-(4-methoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of an aniline group and a methoxyphenyl group attached to the nicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N-(4-methoxyphenyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with aniline derivatives. One common method is the Ullman reaction, which requires a stoichiometric amount of copper reagent and a non-green solvent. This reaction is conducted under reflux conditions for an extended period, resulting in moderate yields .
An alternative method involves the amination of 2-chloronicotinic acid in the presence of pyridine and para-toluenesulfonic acid under reflux conditions in water. This method also requires a long reaction time and often uses non-green solvents such as DMF or xylene .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by employing solvent-free and catalyst-free conditions. This environmentally friendly approach involves the direct amination of 2-chloronicotinic acid with primary aromatic amines, resulting in high yields and short reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-anilino-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-anilino-N-(4-methoxyphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It shows promise as a lead compound for the development of anti-inflammatory drugs.
Industry: It is used in the production of various materials and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-anilino-N-(4-methoxyphenyl)nicotinamide involves
Propiedades
IUPAC Name |
2-anilino-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-24-16-11-9-15(10-12-16)22-19(23)17-8-5-13-20-18(17)21-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZMCWBCPQJJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B4557546.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4557551.png)
![1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4557557.png)

![N-[3-(dimethylamino)propyl]-3-methylbenzamide](/img/structure/B4557564.png)
![4-chloro-5-[4-(3,4-dimethylphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4557565.png)
![6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4557577.png)
![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4557583.png)
![Ethyl 2-[[2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetyl]amino]acetate](/img/structure/B4557588.png)
![1-(3,5-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B4557591.png)
![(E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid](/img/structure/B4557604.png)
![4-(3-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4557606.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4557619.png)

